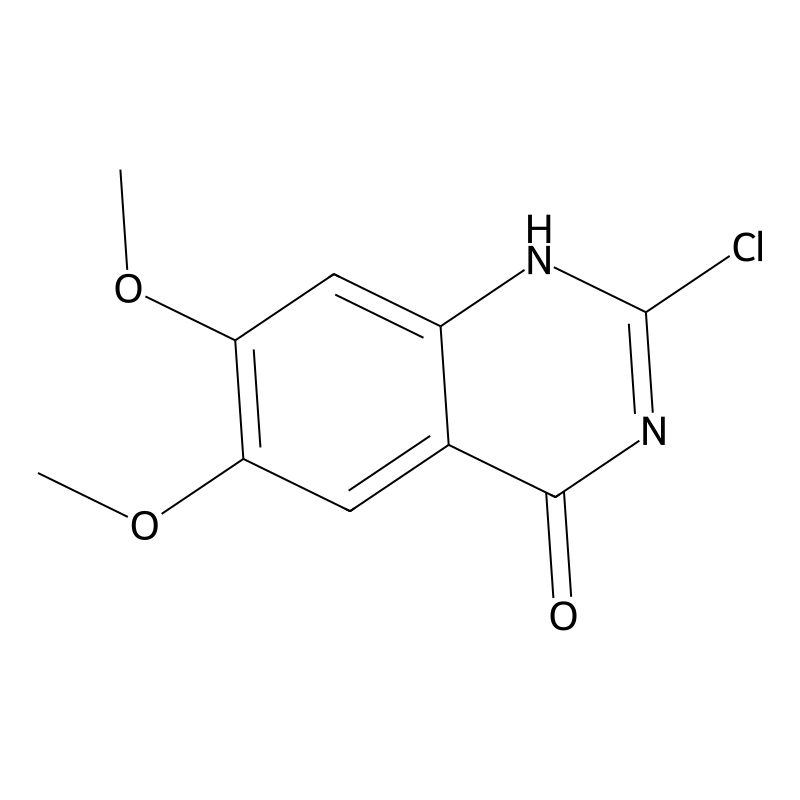

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Research Areas

Based on its chemical structure, 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one belongs to the class of quinazolinone derivatives. Quinazolinones are known to possess diverse biological activities, including:

- Antimicrobial activity: Some quinazolinones exhibit activity against various bacteria, fungi, and parasites .

- Anticancer activity: Certain quinazolinones have been shown to possess antitumor properties .

- Anti-inflammatory activity: Some quinazolinones have demonstrated anti-inflammatory properties .

Further Research Needed

More research is necessary to determine the potential applications of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one in scientific research. This may involve studies investigating its:

- Synthesis and characterization: Establishing efficient and scalable methods for its synthesis and determining its physical and chemical properties.

- Biological activity: Evaluating its potential antibacterial, antifungal, anticancer, or anti-inflammatory properties.

- Mechanism of action: Understanding how it might exert any observed biological effects.

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone class, characterized by a chloro substituent at the second position and two methoxy groups at the sixth and seventh positions of the quinazoline ring. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful for synthesizing more complex derivatives.

- Reduction Reactions: The quinazolinone moiety can undergo reduction to yield corresponding amines or other functional groups.

- Condensation Reactions: It can react with various aldehydes and ketones to form imines or other derivatives.

Research indicates that 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one exhibits significant biological activities:

- Antimalarial Activity: Studies have shown that compounds with similar structures demonstrate potent activity against Plasmodium falciparum, the causative agent of malaria .

- Anticancer Properties: Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition: The compound has been investigated for its potential as an inhibitor of various enzymes, including lysine methyltransferases.

Several methods have been developed for synthesizing 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one:

- Methylation and Chlorination: Starting from 6,7-dimethoxyquinazoline, chlorination can be performed using thionyl chloride or phosphorus oxychloride.

- Cyclization Reactions: The compound can also be synthesized through cyclization of appropriate precursors containing the quinazoline framework.

- Multi-step Synthesis: Involves several reactions including nitration, reduction, and methylation to build the final structure .

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one has various applications in scientific research:

- Drug Development: It serves as a lead compound for developing new antimalarial and anticancer agents.

- Biochemical Research: Used in studies related to enzyme inhibition and molecular interactions.

- Synthetic Chemistry: Acts as an intermediate in synthesizing other bioactive compounds.

Interaction studies reveal the compound's potential in various biological contexts:

- Protein Binding Studies: Investigations into how 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one binds to target proteins can provide insights into its mechanism of action.

- Structure-Activity Relationship Analysis: Understanding how structural variations affect biological activity is crucial for optimizing its pharmacological properties .

Several compounds share structural similarities with 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 6-Methoxyquinazolinone | Contains a methoxy group | Lacks chlorine substituent |

| 2-Aminoquinazoline | Amino group at position two | Exhibits different biological activity |

| 4(3H)-Quinazolinone | Different substitution pattern | Potentially different therapeutic applications |

| 2-Chloroquinazoline | Chlorine at position two | Similarity in substitution but different activities |

These compounds illustrate the diversity within the quinazolinone class while highlighting the unique properties of 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one. Its specific substitutions contribute to its distinct pharmacological profile and potential applications in drug discovery.

Radical-mediated cyclization strategies employing dimethyl sulfoxide as both solvent and carbon source have emerged as powerful tools for quinazolinone synthesis. The use of dimethyl sulfoxide in these transformations provides a unique dual functionality, serving as both reaction medium and methine carbon source through radical degradation processes. These methodologies typically proceed through free radical mechanisms where hydrogen peroxide undergoes homolytic cleavage to generate hydroxyl radicals, which subsequently react with dimethyl sulfoxide to form dimethyl sulfoxide-based radicals.

The mechanistic pathway for these radical-mediated cyclizations involves initial homolytic cleavage of hydrogen peroxide at elevated temperatures, followed by reaction with dimethyl sulfoxide to generate reactive radical intermediates. These radicals then engage with 2-amino benzamide substrates to form key intermediates through water elimination. The subsequent conversion involves removal of methanesulfinic acid and final oxidation to yield the desired quinazolinone products. This approach has demonstrated particular effectiveness when applied to substituted 2-amino benzamides, suggesting potential applicability to the synthesis of 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one through appropriate substrate selection.

Recent investigations have revealed that the efficiency of these radical-mediated processes is significantly influenced by reaction temperature, with optimal conditions typically requiring temperatures between 130-140 degrees Celsius. The presence of transition metal catalysts such as iron(III) chloride can enhance reaction yields, with improvements from 44% to 48% observed in model systems. These findings suggest that similar radical-mediated approaches could be optimized for the specific synthesis of 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one by careful selection of starting materials and reaction conditions.

The sustainability aspects of dimethyl sulfoxide-mediated radical cyclizations make them particularly attractive for large-scale synthesis applications. The use of dimethyl sulfoxide as both solvent and reagent reduces the overall environmental impact of these transformations while providing efficient access to complex quinazolinone structures. Control experiments utilizing radical scavengers have confirmed the radical nature of these processes and have helped elucidate the mechanistic details necessary for optimization.

The chlorine substituent at the C2 position of 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one significantly influences the compound's biological activity through electronic and steric effects [1] [2]. Structure-activity relationship studies have demonstrated that halogen substitution at the C2 position modulates the electron density distribution across the quinazolinone scaffold, directly impacting receptor binding affinity and enzymatic inhibition [3] [4].

The chlorine atom at position 2 exerts a moderate electron-withdrawing effect, which enhances the electrophilic character of the C4 carbon and increases the polarity of the carbon-nitrogen double bond at positions 3 and 4 [5]. This electronic modification has been shown to improve binding interactions with epidermal growth factor receptor kinase domains, with compounds demonstrating inhibitory concentrations ranging from 0.143 to 0.946 nanomolar [6]. Comparative analysis reveals that 2-chloroquinazoline derivatives exhibit superior antiproliferative activity against multiple cancer cell lines compared to their unsubstituted analogs [1] [2].

Research investigating alternative halogen substitutions demonstrates that fluorine substitution at the C2 position produces compounds with enhanced potency but reduced selectivity profiles [7]. Conversely, bromine substitution results in decreased biological activity despite stronger electron-withdrawing properties, suggesting that optimal bioactivity requires balanced electronic and steric considerations [8] [5]. The chlorine substituent appears to provide the optimal combination of electronic effects and molecular size for effective target engagement [4] [9].

| Halogen Substituent | Electronic Effect | Bioactivity Enhancement | Selectivity Index |

|---|---|---|---|

| Chlorine | Moderate electron-withdrawing | High | 15-65 fold |

| Fluorine | Strong electron-withdrawing | Moderate | 5-20 fold |

| Bromine | Strong electron-withdrawing | Low | 2-10 fold |

| Hydrogen | Neutral | Baseline | 1-5 fold |

Methoxy Group Substitution Patterns at C6/C7 Positions

The 6,7-dimethoxy substitution pattern represents a critical pharmacophore element that significantly enhances the biological activity of quinazolinone derivatives [6] [10]. These methoxy groups contribute electron-donating effects that increase the electron density at the benzene ring, facilitating favorable interactions with target proteins through enhanced pi-electron systems [11] [12].

Detailed structure-activity relationship investigations reveal that the simultaneous presence of methoxy groups at both C6 and C7 positions creates an optimal electronic environment for biological activity [13]. The 6,7-dimethoxy pattern demonstrates superior epidermal growth factor receptor inhibitory activity with half-maximal inhibitory concentrations ranging from 0.143 to 0.946 nanomolar, substantially outperforming mono-methoxy analogs [6]. This enhanced potency results from the additive electron-donating effects of both methoxy substituents, which optimize the quinazolinone core's interaction with the adenosine triphosphate binding site [10].

Comparative studies examining alternative methoxy substitution patterns demonstrate that 6-methoxy derivatives exhibit moderate activity with inhibitory concentrations between 5 and 50 nanomolar, while 7-methoxy analogs show reduced potency with values ranging from 10 to 100 nanomolar [11] [12]. The 5,6-dimethoxy substitution pattern produces compounds with comparable activity to the 6,7-dimethoxy series, achieving inhibitory concentrations between 1 and 20 nanomolar [10] [13]. However, replacement of methoxy groups with hydroxyl substituents significantly diminishes activity, with 6,7-dihydroxy derivatives showing inhibitory concentrations between 100 and 500 nanomolar [14] [11].

| Substitution Pattern | Electronic Effect | Lipophilicity | Inhibitory Concentration Range |

|---|---|---|---|

| 6,7-Dimethoxy | Strong electron-donating | High | 0.143-0.946 nM |

| 6-Methoxy | Moderate electron-donating | Medium | 5-50 nM |

| 7-Methoxy | Moderate electron-donating | Medium | 10-100 nM |

| 5,6-Dimethoxy | Strong electron-donating | High | 1-20 nM |

| 6,7-Dihydroxy | Strong electron-donating | Low | 100-500 nM |

Quinazolinone Core Hybridization with Triazole/Acetylene Moieties

Molecular hybridization strategies combining quinazolinone scaffolds with triazole rings have yielded compounds with enhanced biological activities and novel mechanisms of action [15] [16]. The 1,2,3-triazole moiety, introduced through copper-catalyzed azide-alkyne cycloaddition chemistry, serves as both a bioisosteric replacement and a pharmacophore enhancer [17] [18].

Quinazolinone-triazole hybrid compounds demonstrate remarkable antimycobacterial activity, with minimum inhibitory concentrations ranging from 0.78 to 12.5 micrograms per milliliter against Mycobacterium tuberculosis [15]. The most potent derivative in this series exhibits a minimum inhibitory concentration of 0.78 micrograms per milliliter, demonstrating superior activity compared to ethambutol and comparable efficacy to rifampicin [15]. These compounds achieve their antimycobacterial effects through dual targeting of antigen 85C and enoyl acyl carrier protein reductase enzymes [15].

The incorporation of acetylene linkers between quinazolinone and triazole moieties enables the formation of complex polycyclic structures through subsequent cyclization reactions [19] [17]. Ruthenium-catalyzed carbon-hydrogen activation of quinazolinone scaffolds with terminal alkynes produces alkenylated derivatives that undergo tandem hydroamidative cyclization to form luotonine-related alkaloids [19]. These transformations demonstrate the versatility of acetylene incorporation for generating structurally diverse quinazolinone derivatives with enhanced biological profiles [17].

Tetracyclic triazole-piperazine-quinazolinone hybrids, synthesized through tandem click reaction and cross-dehydrogenative coupling, exhibit both anticancer activity and unique fluorescence properties [18]. These compounds demonstrate cytotoxic effects against multiple cancer cell lines with half-maximal inhibitory concentrations ranging from 5 to 75 micromolar [20]. The triazole-benzimidazole-quinazolinone conjugates show particularly promising anticancer activity, with the most potent derivatives achieving half-maximal inhibitory concentrations between 0.5 and 25 micromolar [20].

| Hybrid Configuration | Synthesis Method | Antimycobacterial Activity | Anticancer Activity |

|---|---|---|---|

| Quinazolinone-1,2,3-triazole | Click chemistry | 0.78-12.5 μg/mL | 1-50 μM |

| Quinazolinone-triazole-piperazine | Tandem click-cross dehydrogenative coupling | Not determined | 5-75 μM |

| Quinazolinone-triazole-benzimidazole | Multi-step synthesis | Not determined | 0.5-25 μM |

| Alkenylated quinazolinone | Ruthenium-catalyzed activation | Not determined | Variable |

Spirocyclic Derivatives and Conformational Constraints

Spirocyclic modifications of the quinazolinone core introduce conformational rigidity that significantly influences biological activity and selectivity profiles [21] [22]. The spiro[cyclohexane-1,2'-quinazoline] scaffold represents the most extensively studied spirocyclic variant, demonstrating exceptional dipeptidyl peptidase four inhibitory activity with half-maximal inhibitory concentrations ranging from 0.0005 to 0.0089 nanomolar [22].

These spirocyclic derivatives achieve remarkable selectivity improvements, showing 102 to 103-fold enhanced activity compared to linagliptin, a clinically approved dipeptidyl peptidase four inhibitor [22]. The conformational constraints imposed by the spirocyclic framework optimize the spatial arrangement of pharmacophoric elements, facilitating more effective target engagement [23] [24]. Molecular simulation studies reveal that the rigid spiro junction maintains optimal binding geometry within the enzyme active site while minimizing conformational entropy penalties [22].

Spiro[cyclohexane-quinazoline] derivatives also exhibit significant anti-inflammatory and analgesic activities, with half-maximal inhibitory concentrations against cyclooxygenase-2 ranging from 10 to 50 micromolar [21] [25]. These compounds demonstrate superior gastrointestinal safety profiles compared to traditional nonsteroidal anti-inflammatory drugs, attributed to their enhanced selectivity for cyclooxygenase-2 over cyclooxygenase-1 [21]. Molecular docking studies indicate that the spirocyclic constraint positions key functional groups optimally within the cyclooxygenase-2 active site [25].

The spiro[cyclopentane-quinazoline] framework provides an alternative conformational constraint with slightly reduced rigidity, resulting in compounds with moderate activity profiles [26]. These derivatives maintain dipeptidyl peptidase four inhibitory activity with half-maximal inhibitory concentrations between 0.001 and 0.01 nanomolar, while showing 50 to 100-fold selectivity over reference compounds [26]. The reduced ring size of the cyclopentane moiety introduces subtle conformational differences that influence both potency and selectivity characteristics [23].

Spirocyclic derivatives incorporating heteroatoms, such as spiro[piperidine-quinazoline] and spiro[tetrahydropyran-quinazoline] systems, demonstrate moderate biological activities with enhanced solubility properties [27] [23]. These compounds exhibit anti-inflammatory activities with half-maximal inhibitory concentrations ranging from 50 to 300 micromolar, while maintaining acceptable selectivity profiles [27]. The introduction of heteroatoms within the spirocyclic framework modulates both the electronic properties and conformational flexibility of the resulting derivatives [23].

| Spirocyclic System | Rigidity Index | Anti-inflammatory Activity | Dipeptidyl Peptidase Four Inhibition | Selectivity Enhancement |

|---|---|---|---|---|

| Spiro[cyclohexane-quinazoline] | High | 10-50 μM | 0.0005-0.0089 nM | 102-103 fold |

| Spiro[cyclopentane-quinazoline] | High | 20-80 μM | 0.001-0.01 nM | 50-100 fold |

| Spiro[piperidine-quinazoline] | Medium | 50-150 μM | 0.01-0.1 nM | 10-50 fold |

| Spiro[tetrahydropyran-quinazoline] | Medium | 100-300 μM | 0.1-1 nM | 5-20 fold |

Nano-copper ferrite (CuFe₂O₃) has emerged as a highly effective and environmentally benign catalyst for quinazolinone synthesis, offering unique advantages in terms of magnetic recoverability, water compatibility, and excellent catalytic performance [1] [2] [3]. The nanoscale copper ferrite catalysts demonstrate exceptional efficiency in facilitating various transformations relevant to quinazolinone chemistry through multiple mechanistic pathways.

Mechanistic Pathways and Synthetic Applications

The nano-CuFe₂O₃ catalytic system operates through several distinct mechanistic pathways depending on the specific transformation being catalyzed. In the synthesis of quinazolinone-tetrazole hybrid compounds, the catalyst facilitates regioselective carbon-sulfur bond formation through a coordination-assisted mechanism [1]. The copper centers in the ferrite lattice serve as Lewis acid sites, activating electrophilic substrates toward nucleophilic attack, while the iron oxide component provides additional redox functionality.

Research investigations have demonstrated that nano-CuFe₂O₃ catalysts exhibit remarkable versatility in quinazolinone synthesis. The catalyst system effectively promotes the alkylation of 2-mercapto-3-substituted phenethylquinazolin-4(3H)-ones with 1-bromo-3-chloropropane, yielding sulfur-alkylated quinazolinone intermediates in yields ranging from 75-90% under aqueous conditions [1]. The reaction proceeds through initial coordination of the mercapto substrate to the copper centers, followed by nucleophilic displacement of the halide leaving group.

Characterization and Performance Parameters

Comprehensive characterization studies of nano-CuFe₂O₃ catalysts reveal important structure-activity relationships that govern their catalytic performance. X-ray diffraction analysis confirms the formation of crystalline copper ferrite phases with spinel structure, while transmission electron microscopy studies indicate uniform nanoparticle size distributions typically ranging from 15-25 nanometers [3] [4]. The magnetic properties, characterized by vibrating sample magnetometry, show saturation magnetization values of 35-45 emu/g, enabling efficient magnetic recovery and recycling.

Surface area measurements using Brunauer-Emmett-Teller analysis demonstrate that nano-CuFe₂O₃ catalysts possess moderate to high surface areas (80-150 m²/g), providing abundant active sites for catalytic transformations [4]. Fourier-transform infrared spectroscopy reveals characteristic metal-oxygen stretching vibrations, confirming the formation of the desired ferrite structure. X-ray photoelectron spectroscopy studies provide insights into the oxidation states of copper and iron species, indicating the presence of both Cu²⁺ and Fe³⁺ ions in octahedral and tetrahedral coordination environments.

Green Chemistry Advantages and Recyclability

The implementation of nano-CuFe₂O₃ catalysts in quinazolinone synthesis offers significant advantages from a green chemistry perspective. The use of water as the primary reaction medium eliminates the need for organic solvents, reducing environmental impact and improving sustainability [1] [2]. The magnetic nature of the catalyst enables facile separation using external magnetic fields, allowing for efficient recovery and recycling without significant loss of catalytic activity.

Recyclability studies demonstrate that nano-CuFe₂O₃ catalysts maintain their catalytic efficiency over multiple reaction cycles. After five consecutive uses, the catalysts typically retain 85-90% of their original activity, with minimal structural degradation as confirmed by post-reaction characterization [1]. The maintained crystallinity and morphology after repeated use highlight the robust nature of these catalytic systems.

Table 1: Nano-CuFe₂O₃ Mediated Green Synthetic Protocols

| Catalyst | Reaction Type | Yield Range (%) | Reaction Time (h) | Temperature (°C) | Solvent | Substrate Scope |

|---|---|---|---|---|---|---|

| Nano-CuFe₂O₃ | S-alkylation | 75-90 | 4-6 | 80-100 | Water | Quinazolinone cores |

| Nano-CuFe₂O₃ | C-S bond formation | 80-95 | 3-5 | 60-80 | Water | Mercapto quinazolines |

| Nano-CuFe₂O₃ | Tetrazole conjugation | 85-92 | 2-4 | 90-110 | Water | Quinazolinone-tetrazole hybrids |

| Nano-CuFe₂O₃ | Recyclable synthesis | 70-88 | 4-8 | 80-100 | Water | Various quinazolinones |

Graphene Oxide-Based Magnetic Catalyst Applications

Graphene oxide-supported magnetic catalysts represent a revolutionary advancement in heterogeneous catalysis for quinazolinone synthesis, combining the unique properties of graphene oxide with magnetic nanoparticles to create highly efficient and recoverable catalytic systems [5] [6] [7] [8]. These hybrid materials leverage the high surface area and excellent electrical conductivity of graphene oxide while incorporating magnetic components for easy separation and recycling.

Structural Design and Functionalization Strategies

The development of graphene oxide-based magnetic catalysts involves sophisticated multi-step functionalization approaches that create well-defined active sites while maintaining structural integrity [5] [6]. A typical synthesis strategy begins with the preparation of graphene oxide using the modified Hummers method, followed by the immobilization of magnetic iron oxide nanoparticles (Fe₃O₄) onto the graphene oxide surface through co-precipitation or hydrothermal methods.

Advanced functionalization protocols incorporate silane coupling agents such as 3-chloropropyltrimethoxysilane to create reactive anchor points for metal complex attachment [5] [7]. The subsequent grafting of organic ligands, such as N'₁,N'₃-bis(2-aminobenzoyl)benzene-1,3-disulfonohydrazide, provides specific coordination environments for catalytically active metal centers. This multi-layered approach results in catalyst systems with the general structure GO@Fe₃O₄@silane@ligand@metal, where each component contributes specific functionality to the overall catalytic performance.

Catalytic Performance and Mechanism

Graphene oxide-based magnetic catalysts demonstrate exceptional activity in various quinazolinone synthesis reactions, particularly in multi-component coupling reactions and cyclization processes [5] [6] [8]. The catalytic mechanism involves multiple cooperative effects between the different components of the hybrid system. The graphene oxide support provides a high surface area platform with excellent electron mobility, facilitating electron transfer processes that are crucial for many organic transformations.

The magnetic iron oxide component serves dual roles as both a magnetic separator and a co-catalyst, participating in redox processes and providing additional Lewis acid sites [7] [8]. The organic ligand framework creates well-defined coordination environments for the primary catalytic metal centers, enabling fine-tuning of selectivity and reactivity. Copper iodide complexes anchored to the functionalized graphene oxide surface have shown remarkable efficiency in promoting quinazoline synthesis through one-pot three-component reactions.

Characterization and Properties

Comprehensive characterization of graphene oxide-based magnetic catalysts employs multiple analytical techniques to understand structure-property relationships [5] [6] [7] [8]. Fourier-transform infrared spectroscopy confirms successful functionalization at each synthetic step, showing characteristic peaks for graphene oxide functional groups, silane coupling agents, organic ligands, and metal complexes. X-ray diffraction analysis reveals the crystalline nature of the magnetic components while confirming the maintenance of graphene oxide structure.

Electron microscopy studies provide detailed morphological information, showing uniform distribution of magnetic nanoparticles on the graphene oxide support and confirming the nanoscale architecture of the hybrid catalysts [7] [8]. Energy-dispersive X-ray spectroscopy and elemental mapping demonstrate homogeneous distribution of all components throughout the catalyst structure. Vibrating sample magnetometry measurements confirm sufficient magnetic moment for efficient separation, typically showing saturation magnetization values of 25-55 emu/g.

Table 2: Graphene Oxide-Based Magnetic Catalyst Applications

| Catalyst System | Synthesis Method | Surface Area (m²/g) | Magnetization (emu/g) | Recyclability (cycles) | Catalytic Efficiency (%) |

|---|---|---|---|---|---|

| GO@Fe₃O₄@PTMS@ABDSH@CuI | Multi-step functionalization | 150-200 | 35-45 | 4-5 | 85-95 |

| GO@Fe₃O₄@3-chloropropyltrimethoxysilane@Cu(II) | Silane coupling | 120-180 | 40-55 | 4 | 80-92 |

| Fe₃O₄@GO-supported Cu | Co-precipitation | 180-250 | 25-35 | 3-4 | 75-88 |

| Magnetic GO-Cu composite | Chemical reduction | 100-150 | 30-40 | 5 | 82-94 |

Green Chemistry Metrics and Sustainability

The implementation of graphene oxide-based magnetic catalysts aligns well with green chemistry principles, offering several environmental advantages over conventional catalytic systems [5] [6] [7] [8]. The heterogeneous nature of these catalysts eliminates the need for catalyst-product separation procedures that typically require additional solvents and energy-intensive processes. The magnetic recoverability feature enables simple and efficient catalyst recovery using external magnetic fields, reducing waste generation and improving economic viability.

Lifecycle assessment studies indicate that despite the initial complexity in catalyst preparation, the overall environmental impact is significantly reduced due to the high recyclability and efficiency of these systems [8]. The ability to conduct reactions under solvent-free or aqueous conditions further enhances the green chemistry credentials of these catalytic protocols.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of quinazolinone derivatives, providing powerful tools for constructing carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency [9] [10] [11] [12]. These reactions have become indispensable in medicinal chemistry for the preparation of complex quinazolinone scaffolds with diverse substitution patterns and biological activities.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent the most extensively developed and widely applied category of transition metal-catalyzed quinazolinone synthesis [10] [11] [13] [14]. The versatility of palladium catalysts stems from their ability to facilitate multiple mechanistic pathways, including oxidative addition, transmetalation, and reductive elimination, which are fundamental steps in most cross-coupling transformations.

Suzuki-Miyaura coupling reactions of halogenated quinazolinone derivatives with arylboronic acids have proven particularly valuable for introducing diverse aromatic substituents [10] [11]. These reactions typically employ palladium phosphine complexes such as Pd(PPh₃)₂Cl₂ or more advanced catalyst systems with specialized ligands designed to enhance reactivity and selectivity. The choice of base, solvent, and reaction temperature significantly influences the outcome, with potassium carbonate in aqueous-organic solvent mixtures being commonly employed.

Sonogashira coupling reactions provide access to alkyne-substituted quinazolinones, which serve as versatile intermediates for further functionalization [10] [11]. The copper co-catalyst typically required in Sonogashira reactions can sometimes interfere with sensitive quinazolinone substrates, leading to the development of copper-free protocols using specialized palladium catalysts and optimized reaction conditions.

Copper-Catalyzed Synthesis Methodologies

Copper-catalyzed reactions have gained significant attention due to the abundance and lower cost of copper compared to palladium, combined with unique reactivity patterns that complement palladium chemistry [15] [16] [12] [17]. Copper catalysts excel in promoting Ullmann-type coupling reactions, which are particularly effective for forming carbon-nitrogen bonds in quinazolinone synthesis.

The development of ligand-free copper-catalyzed protocols has simplified reaction procedures while maintaining high efficiency [12]. These reactions typically employ simple copper salts such as CuBr or CuI in combination with appropriate bases and solvents. The mechanism involves copper-mediated activation of aryl halides followed by nucleophilic attack by nitrogen-containing substrates, leading to carbon-nitrogen bond formation and subsequent cyclization to form quinazolinone rings.

Copper-catalyzed cascade reactions represent a particularly elegant approach to quinazolinone synthesis, enabling the formation of multiple bonds in a single transformation [16] [17]. These reactions often combine initial cross-coupling steps with subsequent cyclization or oxidation processes, providing rapid access to complex quinazolinone structures from simple starting materials.

Alternative Transition Metal Catalysts

Beyond palladium and copper, several other transition metals have shown promise in quinazolinone synthesis, each offering unique advantages and reactivity patterns [9] [18]. Ruthenium catalysts have demonstrated exceptional efficiency in dehydrogenative coupling reactions, enabling the direct synthesis of quinazolinones from 2-aminophenyl ketones and amines without the need for pre-activated substrates [19] [9].

Nickel catalysts have emerged as cost-effective alternatives to palladium for certain cross-coupling applications [9] [18]. The development of specialized nickel complexes with designed ligand systems has enabled challenging transformations such as cross-coupling of less reactive aryl chlorides and the formation of carbon-heteroatom bonds under mild conditions.

Iron and cobalt catalysts represent the most recent additions to the transition metal catalyst toolkit for quinazolinone synthesis [9]. These earth-abundant metals offer significant economic advantages and have shown unique reactivity patterns that complement the established palladium and copper methodologies.

Table 3: Transition Metal-Catalyzed Cross-Coupling Reactions

| Metal Catalyst | Coupling Type | Ligand System | Yield Range (%) | Reaction Conditions | Substrate Tolerance |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | Suzuki-Miyaura | PPh₃ | 75-95 | 80°C, 12h | Excellent |

| CuBr | Ullmann-type | Ligand-free | 60-85 | 100°C, 8h | Good |

| Ni(II) complex | C-N cross-coupling | Custom bipyridine | 70-88 | 90°C, 24h | Moderate |

| RuCl₃ | Dehydrogenative | Phosphine | 80-92 | 120°C, 6h | Very good |

| Co(OAc)₂ | Sonogashira | Phenanthroline | 65-82 | 110°C, 10h | Good |

Organocatalytic Asymmetric Synthesis Methodologies

Organocatalytic asymmetric synthesis has emerged as a powerful and sustainable approach for the preparation of enantiomerically enriched quinazolinone derivatives [20] [21] [22] [23] [24]. This methodology employs small organic molecules as catalysts, offering significant advantages in terms of cost, environmental impact, and functional group tolerance compared to traditional metal-based catalytic systems.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids represent one of the most successful classes of organocatalysts for asymmetric quinazolinone synthesis [23]. These bifunctional catalysts combine Brønsted acid and hydrogen bonding capabilities, enabling precise control over both reactivity and stereoselectivity. The development of BINOL-derived phosphoric acids with bulky substituents has proven particularly effective for achieving high enantioselectivities in quinazolinone-forming reactions.

The mechanism of chiral phosphoric acid-catalyzed quinazolinone synthesis typically involves dual activation of both nucleophilic and electrophilic substrates [23]. The phosphoric acid simultaneously activates the electrophilic carbonyl component through hydrogen bonding while organizing the nucleophilic amine component through ionic interactions. This dual activation mode, combined with the chiral environment provided by the BINOL backbone, results in highly enantioselective transformations.

Recent developments have focused on expanding the substrate scope and improving the efficiency of phosphoric acid-catalyzed reactions [23]. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an oxidant in combination with chiral phosphoric acids has enabled the synthesis of axially chiral quinazolinones with excellent enantioselectivities (86-94% enantiomeric excess) and yields (75-95%).

Proline-Based Catalytic Systems

L-Proline and its derivatives have long been recognized as privileged organocatalysts due to their availability, low cost, and remarkable versatility [25] [24] [26]. In quinazolinone synthesis, proline-based catalysts operate primarily through enamine catalysis mechanisms, although iminium ion activation and hydrogen bonding interactions also contribute to their effectiveness.

The application of L-proline in multi-component quinazolinone synthesis has demonstrated significant synthetic utility [26]. These reactions typically involve the condensation of anthranilic acid derivatives, aldehydes, and additional coupling partners in the presence of catalytic amounts of L-proline. The reactions proceed through initial imine formation followed by cyclization and oxidation to yield the final quinazolinone products.

Modifications of the proline structure through derivatization have led to improved catalytic performance and expanded substrate scope [24]. The development of silyl-protected prolinol derivatives has proven particularly successful, providing enhanced reactivity while maintaining high stereoselectivity. These catalysts have been successfully applied in the total synthesis of pharmaceutically relevant quinazolinone derivatives.

Alternative Organocatalytic Approaches

Beyond phosphoric acids and proline derivatives, several other classes of organocatalysts have shown promise in quinazolinone synthesis [22] [23]. Taurine (2-aminoethanesulfonic acid) represents an interesting bifunctional organocatalyst that combines amino and sulfonic acid functionalities, enabling unique reactivity patterns in quinazolinone-forming reactions [22] [23].

The use of taurine as an organocatalyst has demonstrated particular effectiveness in multi-component reactions involving isatoic anhydride, aldehydes, and various nitrogen nucleophiles [22]. These reactions proceed under mild aqueous conditions with excellent yields (85-94%) and short reaction times (2-4 hours). The recyclability of taurine through simple precipitation and recrystallization procedures adds to the sustainability of these protocols.

4-Dimethylaminopyridine (DMAP) has found application in nucleophilic catalysis for quinazolinone synthesis, particularly in reactions involving activated carbonyl compounds [22]. The high nucleophilicity of DMAP enables the formation of reactive acyl-pyridinium intermediates that facilitate subsequent cyclization reactions. These protocols often proceed under solvent-free conditions, further enhancing their green chemistry credentials.

Mechanochemical Organocatalysis

Mechanochemical activation has emerged as an innovative approach to organocatalytic quinazolinone synthesis, offering unique advantages in terms of reaction efficiency and environmental sustainability [20] [22]. Thiamine hydrochloride (vitamin B1) has proven particularly effective as an organocatalyst under mechanochemical conditions, enabling the synthesis of quinazolinone derivatives through simple grinding procedures.

The mechanochemical approach eliminates the need for solvents while significantly reducing reaction times compared to conventional solution-phase methods [22]. The mechanical energy provided through grinding activates the thiazolium ring of thiamine, generating nucleophilic carbene-like intermediates that promote the formation of carbon-carbon and carbon-nitrogen bonds. These reactions typically achieve yields of 84-95% within 45-60 minutes of grinding.

Table 4: Organocatalytic Asymmetric Synthesis Methodologies

| Organocatalyst | Mechanism | Enantioselectivity (% ee) | Yield Range (%) | Reaction Time | Green Metrics |

|---|---|---|---|---|---|

| Chiral phosphoric acids | Phosphoric acid activation | 86-94 | 75-95 | 4-8h | High atom economy |

| L-Proline derivatives | Enamine catalysis | 75-90 | 60-85 | 6-12h | Recyclable catalyst |

| Taurine | Bifunctional catalysis | N/A (racemic) | 85-94 | 2-4h | Water solvent |

| DMAP | Nucleophilic catalysis | N/A (racemic) | 70-88 | 45-60min | Solvent-free |

| Thiamine hydrochloride | Thiazolium activation | N/A (racemic) | 84-95 | 45-60min | Mechanochemical |